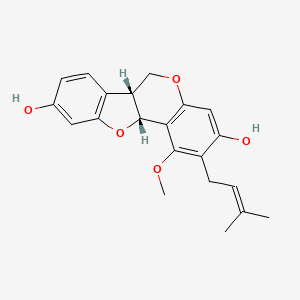![molecular formula C10H8Cl2N2OS B2824371 2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide CAS No. 2411276-92-9](/img/structure/B2824371.png)
2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Chlorination: The benzothiazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Acetamide Formation: The chlorinated benzothiazole is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: The benzothiazole ring can participate in redox reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed, though care must be taken to avoid over-oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of the reaction.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agent: Exhibits activity against a range of bacterial and fungal pathogens.
Antitumor Research: Investigated for its potential cytotoxic effects on cancer cells.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: Potential precursor for the synthesis of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide is not fully understood but is believed to involve interaction with cellular proteins and enzymes. The compound may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with DNA replication in cancer cells. Molecular docking studies suggest that it binds to specific active sites, disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
- 2-Chloro-N-(benzothiazol-2-yl)acetamide
- 5-Chloro-2-mercaptobenzothiazole
- 2-Amino-5-chlorobenzothiazole
Comparison:
- Structural Differences: The presence of the additional chloro group and the acetamide moiety in 2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide distinguishes it from other benzothiazole derivatives.
- Biological Activity: This compound may exhibit different or enhanced biological activities compared to its analogs due to these structural modifications.
- Synthetic Accessibility: The synthetic routes for this compound are relatively straightforward, making it more accessible for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
2-chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-4-10(15)13-5-8-7-3-6(12)1-2-9(7)16-14-8/h1-3H,4-5H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOJDBGGNGIYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NS2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
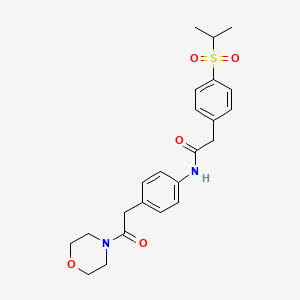
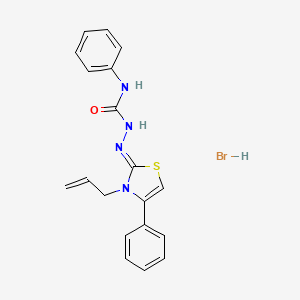

![3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2824295.png)
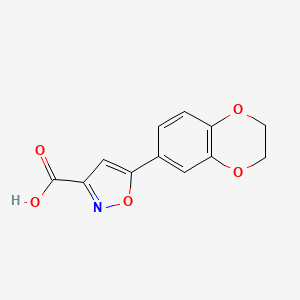
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2824298.png)
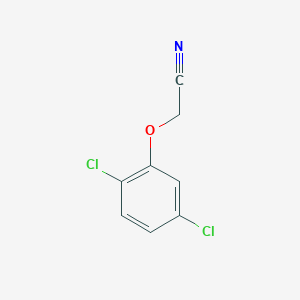
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2824300.png)

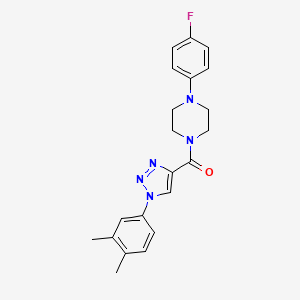
![5-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide](/img/structure/B2824305.png)
![3-(4-bromobenzyl)-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2824307.png)
![Methoxy[(3-methylcyclohexyl)methyl]amine](/img/structure/B2824310.png)
